Cas no 2171587-03-2 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(2-methylpropoxy)ethylcarbamoyl}butanoic acid)

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(2-methylpropoxy)ethylcarbamoyl}butanoic acid is a specialized organic compound featuring a fluorenyl group and a carbamoyl moiety. This compound exhibits high purity and stability, making it ideal for various chemical applications, including pharmaceutical research and material science. Its unique structure allows for versatile synthetic transformations, enhancing its utility in drug discovery and material development.
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(2-methylpropoxy)ethylcarbamoyl}butanoic acid structure
2171587-03-2 structure
商品名:4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(2-methylpropoxy)ethylcarbamoyl}butanoic acid
CAS番号:2171587-03-2
MF:C26H32N2O6
メガワット:468.542087554932
CID:6520930
PubChem ID:165514772

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(2-methylpropoxy)ethylcarbamoyl}butanoic acid 化学的及び物理的性質

名前と識別子

    • 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(2-methylpropoxy)ethylcarbamoyl}butanoic acid
    • 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(2-methylpropoxy)ethyl]carbamoyl}butanoic acid
    • EN300-1507951
    • 2171587-03-2
    • インチ: 1S/C26H32N2O6/c1-17(2)15-33-14-13-27-25(31)23(11-12-24(29)30)28-26(32)34-16-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,17,22-23H,11-16H2,1-2H3,(H,27,31)(H,28,32)(H,29,30)
    • InChIKey: XAJZYVIUMATFIH-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(C(NCCOCC(C)C)=O)CCC(=O)O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 468.22603674g/mol
  • どういたいしつりょう: 468.22603674g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 34
  • 回転可能化学結合数: 13
  • 複雑さ: 662
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 114Ų

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(2-methylpropoxy)ethylcarbamoyl}butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1507951-1.0g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(2-methylpropoxy)ethyl]carbamoyl}butanoic acid
2171587-03-2
1g
$3368.0 2023-06-05
Enamine
EN300-1507951-10.0g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(2-methylpropoxy)ethyl]carbamoyl}butanoic acid
2171587-03-2
10g
$14487.0 2023-06-05
Enamine
EN300-1507951-5.0g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(2-methylpropoxy)ethyl]carbamoyl}butanoic acid
2171587-03-2
5g
$9769.0 2023-06-05
Enamine
EN300-1507951-2500mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(2-methylpropoxy)ethyl]carbamoyl}butanoic acid
2171587-03-2
2500mg
$6602.0 2023-09-27
Enamine
EN300-1507951-100mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(2-methylpropoxy)ethyl]carbamoyl}butanoic acid
2171587-03-2
100mg
$2963.0 2023-09-27
Enamine
EN300-1507951-10000mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(2-methylpropoxy)ethyl]carbamoyl}butanoic acid
2171587-03-2
10000mg
$14487.0 2023-09-27
Enamine
EN300-1507951-500mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(2-methylpropoxy)ethyl]carbamoyl}butanoic acid
2171587-03-2
500mg
$3233.0 2023-09-27
Enamine
EN300-1507951-50mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(2-methylpropoxy)ethyl]carbamoyl}butanoic acid
2171587-03-2
50mg
$2829.0 2023-09-27
Enamine
EN300-1507951-250mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(2-methylpropoxy)ethyl]carbamoyl}butanoic acid
2171587-03-2
250mg
$3099.0 2023-09-27
Enamine
EN300-1507951-5000mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(2-methylpropoxy)ethyl]carbamoyl}butanoic acid
2171587-03-2
5000mg
$9769.0 2023-09-27

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(2-methylpropoxy)ethylcarbamoyl}butanoic acid 関連文献

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(2-methylpropoxy)ethylcarbamoyl}butanoic acidに関する追加情報

Introduction to 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(2-methylpropoxy)ethylcarbamoyl}butanoic Acid (CAS No. 2171587-03-2)

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(2-methylpropoxy)ethylcarbamoyl}butanoic acid, identified by its CAS number 2171587-03-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules that exhibit potential therapeutic properties, making it a subject of extensive research and development. The structural complexity of this molecule, characterized by its multiple functional groups, contributes to its unique chemical and biological properties, which are being explored for various applications.

The molecular structure of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(2-methylpropoxy)ethylcarbamoyl}butanoic acid includes a fluorene moiety, which is a well-known component in many pharmacologically active compounds due to its stability and ability to interact with biological targets. The presence of a methoxycarbonyl group further enhances the compound's reactivity and binding affinity, making it a valuable scaffold for drug design. Additionally, the ethylcarbamoyl side chain adds another layer of complexity, influencing the compound's solubility and metabolic stability.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegenerative disorders. The multifaceted nature of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(2-methylpropoxy)ethylcarbamoyl}butanoic acid makes it a promising candidate for such applications. Researchers have been exploring its potential as an intermediate in the synthesis of more complex molecules or as a lead compound for further optimization.

One of the most compelling aspects of this compound is its ability to interact with specific biological targets. The fluorene ring, in particular, has been shown to have favorable interactions with certain enzymes and receptors, which are critical for maintaining normal cellular function. By modulating these interactions, 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(2-methylpropoxy)ethylcarbamoyl}butanoic acid could potentially interfere with disease-causing pathways or enhance beneficial ones. This has led to its investigation in various preclinical studies aimed at understanding its pharmacological profile.

The synthesis of this compound presents both challenges and opportunities for chemists. The multiple functional groups require careful consideration in terms of reaction conditions and protecting group strategies to ensure high yield and purity. Advances in synthetic methodologies have made it possible to construct such complex molecules more efficiently, enabling researchers to explore their potential more rapidly. Techniques such as solid-phase synthesis and flow chemistry have been particularly useful in this regard.

Recent studies have highlighted the importance of structural diversity in drug discovery programs. Compounds like 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(2-methylpropoxy)ethylcarbamoyl}butanoic acid, with their intricate structures, offer a rich source of novel scaffolds that can be further modified to improve potency, selectivity, and pharmacokinetic properties. This approach has led to the identification of several promising candidates that are now undergoing further investigation.

The pharmacokinetic properties of this compound are also an area of active research. Understanding how the body processes and eliminates foreign substances is crucial for determining their therapeutic efficacy and safety. Studies have begun to explore the metabolic pathways involved in the degradation of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(2-methylpropoxy)ethylcarbamoyl}butanoic acid, which could provide valuable insights into how it behaves within the body. This information is essential for optimizing dosing regimens and minimizing potential side effects.

In conclusion, 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(2-methylpropoxy)ethylcarbamoyl}butanoic acid (CAS No. 2171587-03-2) represents a significant advancement in pharmaceutical chemistry. Its complex structure and diverse functional groups make it a versatile tool for drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the fight against various diseases.

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